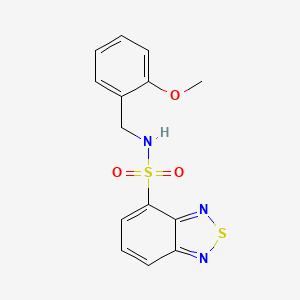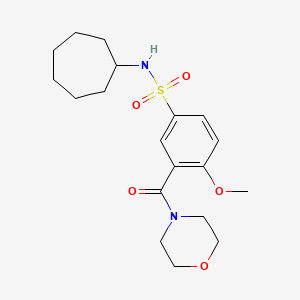![molecular formula C20H20N2O4 B4424120 N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4424120.png)
N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, commonly known as MOCE, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas of study. In
Mecanismo De Acción
The exact mechanism of action of MOCE is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. MOCE has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
MOCE has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, suppressing tumor growth, and improving cognitive function. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MOCE in lab experiments is its high purity and reproducibility, which ensures accurate and reliable results. However, one limitation of using MOCE is its relatively high cost, which may limit its use in certain research studies.
Direcciones Futuras
There are many potential future directions for research involving MOCE, including investigating its potential use in combination with other drugs for cancer treatment, exploring its mechanism of action in more detail, and developing new synthesis methods to improve its yield and purity. Additionally, MOCE could be studied for its potential use in other areas of research, such as neurodegenerative diseases and imaging applications.
Conclusion:
In conclusion, MOCE is a chemical compound with significant potential for scientific research applications. Its synthesis method has been extensively studied and optimized, and it has been shown to exhibit a wide range of biological activities. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving MOCE that could lead to important advancements in various areas of study.
Aplicaciones Científicas De Investigación
MOCE has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. It has been used in various research studies to investigate its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes. MOCE has also been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(21-7-8-22-9-11-25-12-10-22)17-13-16-15-4-2-1-3-14(15)5-6-18(16)26-20(17)24/h1-6,13H,7-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXDUJJFIHICMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4424044.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424055.png)
![N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4424067.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4424075.png)
![methyl [1-(4-methylphenyl)propyl]carbamate](/img/structure/B4424077.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)


![4-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4424113.png)
![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)

